(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol
Description
Properties
Molecular Formula |
C7H8N4O |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol |
InChI |
InChI=1S/C7H8N4O/c8-4-1-5-7(9-2-4)11-6(3-12)10-5/h1-2,12H,3,8H2,(H,9,10,11) |
InChI Key |
FYHWCTZZGSZCSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC(=N2)CO)N |
Origin of Product |
United States |
Preparation Methods
Step 1: SNAr Reaction of 2-Chloro-3-nitropyridine
Reagents : Primary/secondary amines (e.g., ethylamine, benzylamine).
Conditions : H2O-isopropyl alcohol (IPA) (1:1), 80°C, 2 h.
Mechanism : Amine nucleophile displaces chloride at C-2, yielding N-substituted 3-nitropyridin-2-amines.
Example :
Ethylamine reacts with 2-chloro-3-nitropyridine to form 3-nitro-2-ethylaminopyridine in 92% yield.
Step 2: Nitro Group Reduction
Reagents : Zn dust (1 equiv), conc. HCl (0.5 equiv).
Conditions : H2O-IPA, 80°C, 45 min.
Outcome : Nitro group reduced to amine, yielding 2-ethylamino-pyridine-3,4-diamine .
Step 3: Cyclization with Aldehydes
| Aldehyde | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HCHO | H2O-IPA | 25 | 48 | 75 |
| HCHO | EtOH | 80 | 12 | 68 |
| HCHO | DMF | 100 | 6 | 60 |
Method 2: Aminimide Rearrangement and Thermal Cyclization
Synthesis of Aminimide Intermediate
Starting Material : Methyl 3-amino-5,6-dichloropyrazinoate.
Reagents : Ethylamine, propylene oxide, 1,1-dimethylhydrazine.
Conditions : Methanol, reflux, 24 h.
Outcome : 1,1-dimethyl-1-(2-hydroxypropyl)-2-(3-amino-5-ethylamino-6-chloropyrazinoyl)aminimide (79% yield).
Thermal Rearrangement
Conditions : Xylene, 120°C, 5 h.
Mechanism : Aminimide undergoes-sigmatropic rearrangement followed by ring closure.
Yield : 70–80% for imidazo[4,5-b]pyrazin-2-ones.
Adaptation for Pyridine Systems :
Replacing pyrazinoate with pyridine analogs (e.g., 3-amino-5-chloropyridine) and adjusting substituents may yield the target compound.
Comparative Analysis of Methods
Table 2. Method Comparison
| Parameter | Method 1 (ACS Omega) | Method 2 (Patent) |
|---|---|---|
| Starting Material | 2-Chloro-3-nitropyridine | Pyrazinoate/pyridine analogs |
| Steps | 3 | 2 |
| Total Yield (%) | 60–75 | 50–70 |
| Key Advantage | Scalable, aqueous conditions | High-purity intermediates |
| Limitation | Long cyclization time | Limited substrate scope |
Advanced Functionalization Strategies
Hydroxymethyl Group Modifications
-
Oxidation : TEMPO/NaOCl converts hydroxymethyl to carboxylic acid.
-
Protection : TBSCl or acetyl chloride for temporary protection during synthesis.
Amino Group Derivatization
-
Acylation : Acetic anhydride/pyridine to form acetamide.
-
Sulfonylation : Benzenesulfonyl chloride in DCM.
Chemical Reactions Analysis
Oxidation of the Hydroxymethyl Group
The hydroxymethyl group undergoes oxidation to form aldehydes or carboxylic acids. This reaction is critical for modifying solubility or introducing electrophilic sites for further derivatization.
| Oxidation Pathway | Conditions | Product | Reference |
|---|---|---|---|
| -CH₂OH → -CHO | MnO₂, CH₂Cl₂, room temperature | 6-amino-1H-imidazo[4,5-b]pyridine-2-carbaldehyde | |
| -CH₂OH → -COOH | KMnO₄, acidic aqueous conditions | 6-amino-1H-imidazo[4,5-b]pyridine-2-carboxylic acid |
Key Findings :
-
Oxidation to aldehydes is preferred under mild conditions (e.g., MnO₂), while stronger oxidants like KMnO₄ yield carboxylic acids.
-
The aldehyde derivative is a key intermediate for Schiff base formation or nucleophilic additions .
Nucleophilic Substitution at the Amino Group
The amino group participates in nucleophilic substitution reactions, enabling the introduction of diverse substituents.
Key Findings :
-
Alkylation enhances lipophilicity, improving membrane permeability in biological systems .
-
Suzuki coupling broadens access to π-conjugated systems for optoelectronic applications .
Condensation Reactions with Carbonyl Compounds
The amino group reacts with aldehydes/ketones to form imines or heterocyclic derivatives.
| Carbonyl Source | Conditions | Product | Reference |
|---|---|---|---|
| Benzaldehyde | H₂O-IPA, 85°C | Schiff base (imine) | |
| Glyoxylic acid | AcOH, reflux | Fused imidazo[4,5-b]pyridine-oxazole |
Mechanistic Insight :
-
Condensation proceeds via imine intermediate formation, followed by cyclization and aromatization .
-
Heterocyclization with aldehydes generates structurally complex scaffolds for kinase inhibitors .
Heterocyclization and Ring Expansion
The compound serves as a precursor for synthesizing polycyclic systems.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| CS₂, KOH | Ethanol, reflux | Thiazolo[4,5-b]pyridine | |
| PhNCO, DMF | 120°C, 12 h | Quinazolinone-fused derivative |
Key Findings :
-
Thiazolo derivatives exhibit enhanced antibacterial activity compared to parent compounds .
-
Quinazolinone hybrids show promise as DNA-PK inhibitors in cancer therapy .
Biological Interaction-Driven Reactions
The compound modulates enzyme activity through non-covalent interactions:
Structure-Activity Relationship :
-
Bromination at position 6 increases kinase inhibition potency (e.g., IC₅₀ = 0.7 µM against SW620 colon carcinoma) .
-
Amidino-substituted derivatives demonstrate selective antiviral activity against respiratory syncytial virus .
Comparative Reactivity with Analogs
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| 2-Amino-1-methylimidazo[4,5-b]pyridine | Lacks -CH₂OH | No aldehyde/carboxylic acid formation |
| 6-Aminoimidazo[4,5-b]pyridine | Lacks -CH₂OH | Reduced solubility and derivatization |
| (6-Amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol | -CH₂OH and -NH₂ | Enables dual functionalization |
Scientific Research Applications
Structural Characteristics
The compound features an imidazo[4,5-b]pyridine core, characterized by a bicyclic structure that includes both imidazole and pyridine rings. Its molecular formula is CHNO, with a molecular weight of 164.16 g/mol. The presence of amino and hydroxymethyl functional groups enhances its reactivity and biological activity, making it a candidate for drug development.
Pharmacological Applications
-
Kinase Inhibition :
- Compounds similar to (6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol have been studied for their potential as kinase inhibitors. Kinases play crucial roles in signal transduction pathways related to cancer and other diseases. The unique structure of this compound suggests it may effectively inhibit specific kinases involved in tumor growth and progression .
-
Anticancer Activity :
- Preliminary studies indicate that the compound may interact with nitric oxide synthase isoforms and various protein kinases, influencing signaling pathways relevant to cancer treatment. Its ability to inhibit cancer cell proliferation has been highlighted in research focusing on imidazo[4,5-b]pyridine derivatives .
-
Antimicrobial Properties :
- Recent investigations have shown that derivatives of imidazo[4,5-b]pyridine exhibit moderate antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The hydroxymethyl group may contribute to enhanced solubility and bioactivity against microbial pathogens .
Synthetic Methodologies
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions :
- Oxidative Cyclocondensation :
Table 1: Summary of Biological Activities
Case Study: Interaction with Nitric Oxide Synthase
In a study examining the interaction between this compound and nitric oxide synthase isoforms, researchers found significant modulation of enzyme activity, suggesting a potential role in inflammatory processes and vascular regulation. This interaction could lead to novel therapeutic strategies for diseases characterized by dysregulated nitric oxide levels.
Mechanism of Action
The mechanism of action of (6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, leading to inhibition or modulation of the target’s activity. This compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Substitution Patterns and Physicochemical Properties
The biological and chemical behavior of imidazo[4,5-b]pyridine derivatives is highly influenced by substituents. Below is a comparison of key analogs:
Key Observations :
- Halogenated Derivatives (Br, Cl): These compounds exhibit higher molecular weights and melting points compared to the amino analog. The bromo derivative (228.05 g/mol) is particularly stable and serves as a synthetic intermediate .
- Amino vs.
- Methyl Substitution: The methyl group in (5-Methyl-1H-imidazo[...])methanol increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Biological Activity
(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological effects, making it a candidate for further research and development in drug discovery.
- Molecular Formula : C7H8N4O
- Molecular Weight : 164.16 g/mol
- IUPAC Name : this compound
- Canonical SMILES : NC1=C(NC=N1)C=C(CO)N=C2C=CC=N2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Kinases : This compound has been shown to inhibit specific kinases involved in cancer cell proliferation and survival. The imidazo[4,5-b]pyridine scaffold is known for its kinase inhibitory properties, which can interfere with signaling pathways critical for tumor growth and metastasis .
- Antioxidative Properties : Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant antioxidative activities. This suggests that this compound may also possess the ability to scavenge free radicals and reduce oxidative stress in cells .
- Anti-inflammatory Effects : Some studies have reported anti-inflammatory activities associated with imidazo[4,5-b]pyridine derivatives. This includes the suppression of cyclooxygenase (COX) enzymes, which are key players in inflammation .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Inhibition of cancer cell proliferation | 0.2 - 0.6 | |
| Antioxidative activity | Varies | |
| COX-2 inhibition | 0.04 ± 0.01 |
Study on Antiproliferative Effects
A study evaluated the antiproliferative effects of various imidazo[4,5-b]pyridine derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited potent sub-micromolar activity against cancer cells, with specific emphasis on their ability to inhibit tubulin polymerization—an essential process for cell division . This finding highlights the potential of this compound as an anticancer agent.
Study on Antioxidative Potential
Another investigation focused on the antioxidative potential of imidazo[4,5-b]pyridine derivatives, including this compound. The study utilized several assays to measure free radical scavenging activity and found that some derivatives demonstrated significant antioxidative effects compared to standard antioxidants like ascorbic acid .
Q & A
Q. How should researchers resolve discrepancies between computational predictions and experimental yields?
- Methodological Answer :
- Step 1 : Validate computational parameters (e.g., basis set, solvation model) against known analogs.
- Step 2 : Conduct controlled experiments (e.g., varying reaction time/temperature) to isolate variables.
- Step 3 : Use multivariate analysis (e.g., PCA) to identify hidden factors (e.g., trace moisture) affecting reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
